molecular formula C15H24O2 B12655104 Isolubimin CAS No. 60077-68-1

Isolubimin

Cat. No.: B12655104
CAS No.: 60077-68-1
M. Wt: 236.35 g/mol
InChI Key: YKAYVNCAHDGJNI-BHPKHCPMSA-N
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Description

Isolubimin is a spirovetivane sesquiterpene, a type of phytoalexin, which is a class of antimicrobial compounds produced by plants in response to stress or infection. It is specifically found in diseased potato tubers and is known for its role in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isolubimin involves the preparation of a versatile intermediate, (4RS,7RS)-11-hydroxy-15-norsolavetivane, which is then used to synthesize this compound with high stereoselectivity . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific occurrence in nature and limited commercial demand. the synthesis methods developed in research settings can potentially be scaled up for industrial production if needed.

Chemical Reactions Analysis

Types of Reactions

Isolubimin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Isolubimin has several scientific research applications, including:

Mechanism of Action

Isolubimin exerts its effects through its role as a phytoalexin. It is produced by plants in response to stress or infection and acts by inhibiting the growth of pathogens. The molecular targets and pathways involved include the disruption of cellular processes in the pathogens, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

  • Epilubimin
  • Epioxylubimin
  • Lubimin

Comparison

Isolubimin is unique among these compounds due to its specific stereochemistry and its occurrence in diseased potato tubers. While all these compounds are spirovetivane sesquiterpenes and share similar structures, this compound’s specific configuration and biological activity set it apart .

Properties

CAS No.

60077-68-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3R,5S,6R,10S)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-8-one

InChI

InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1

InChI Key

YKAYVNCAHDGJNI-BHPKHCPMSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO

Canonical SMILES

CC1CC(=O)CC(C12CCC(C2)C(=C)C)CO

Origin of Product

United States

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